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Lindoldhamine (R,R)

Cat. No.: B1248176
M. Wt: 568.7 g/mol
InChI Key: DUBVXSGAOWUPMY-VSGBNLITSA-N
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Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds from natural sources. researchgate.netrsc.org These natural products often serve as inspiration for the development of new therapeutic agents. researchgate.net Bisbenzylisoquinoline alkaloids, due to their complex structures and potent biological activities, are a prime area of investigation within this field. nih.govrsc.org

Research into BBIQs like Lindoldhamine (R,R) contributes to a deeper understanding of biosynthetic pathways, the intricate relationship between chemical structure and biological function, and provides templates for synthetic chemistry endeavors. rsc.org The study of these alkaloids is a dynamic area, with ongoing efforts to discover new compounds and to synthesize them in the laboratory. nih.govrsc.org

Historical Trajectories of Lindoldhamine (R,R) Investigations

The investigation of Lindoldhamine is part of the broader history of alkaloid chemistry, a field that has seen significant advancements in analytical and spectroscopic techniques. The isolation and characterization of BBIQs have evolved from classical methods to sophisticated techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which are crucial for determining their complex structures. nih.gov

Lindoldhamine itself has been isolated from plants such as Laurus nobilis and Abuta pahni. nih.govird.fr Early research focused on its isolation and structural elucidation. More recent studies have shifted towards investigating its biological activities. For instance, research has shown that Lindoldhamine can act as an inhibitor of acid-sensing ion channels (ASICs), highlighting its potential in neurobiology. nih.govnih.govresearchgate.net It has also been identified as an inhibitor of trypanothione (B104310) reductase, suggesting potential applications in treating parasitic diseases. nih.govmdpi.com

Significance of Stereoisomerism, Specifically the (R,R) Configuration, in Alkaloid Research

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical factor in the biological activity of many natural products, including bisbenzylisoquinoline alkaloids. hilarispublisher.comacs.org The specific spatial orientation of functional groups can dramatically influence how a molecule interacts with biological targets such as enzymes and receptors. hilarispublisher.com

In the context of BBIQs, the stereochemistry at the chiral centers, often designated as C-1 and C-1', plays a pivotal role in determining their pharmacological properties. hilarispublisher.comnih.gov Studies on various BBIQs have demonstrated that different stereoisomers can exhibit vastly different activities. hilarispublisher.comnih.gov For example, the stereochemistry at the C-1' position has been shown to be critical for the antimalarial activity of certain BBIQs. hilarispublisher.com

The (R,R) configuration of Lindoldhamine specifies the absolute stereochemistry at its two chiral centers. This precise arrangement is a key determinant of its biological function. While comprehensive studies focusing solely on the (R,R) isomer's unique activity profile compared to its other stereoisomers are still emerging, the established importance of stereochemistry in the BBIQ class underscores the necessity of defining and studying specific stereoisomers like Lindoldhamine (R,R). nih.gov

Chemical and Physical Properties of Lindoldhamine (R,R)

PropertyValue
Molecular FormulaC34H36N2O6
Molecular Weight568.66 g/mol
AppearanceLight yellow amorphous solid nih.gov
IUPAC Name(1R,1'R)-1,1',2,2',3,3',4,4'-Octahydro-6,6',7'-trimethoxy-2,2'-dimethyl-1,1'-((oxybis(4,1-phenylene))bis(methylene))diisoquinoline-7-ol
InChI KeyNot available
Canonical SMILESNot available

NMR Spectroscopic Data for a Lindoldhamine Isomer

The following table presents the 13C NMR chemical shifts for an isomer of Lindoldhamine, providing insight into its carbon skeleton. nih.gov

AtomChemical Shift (ppm)
256.1
339.3
424.9
5124.5
6111.4
7148.2
855.2
9145.6
10113.1
11123.1
12131.1
13130.6
14117.5
15157.8
16117.5
17126.0
1839.3
1956.4
2039.4
2124.8
22124.3
23111.3
24148.2
2555.1
26145.7
27112.9
28123.0
29127.7
30121.9
31144.5
32148.8
33117.6
34126.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N2O6 B1248176 Lindoldhamine (R,R)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C34H36N2O6/c1-40-32-16-22-9-11-35-27(25(22)18-30(32)38)13-20-3-6-24(7-4-20)42-34-15-21(5-8-29(34)37)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h3-8,15-19,27-28,35-39H,9-14H2,1-2H3/t27-,28-/m1/s1

InChI Key

DUBVXSGAOWUPMY-VSGBNLITSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)O

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)O

Synonyms

(1R)-1-((4-(2-hydroxy-5-(((1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenyl)methyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
(1S)-1-(4-(2-Hydroxy-5-(((1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenoxy)benzyl)-6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-(2-hydroxy-5-(((1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-6-methoxy-, (1S)-
lindoldhamine

Origin of Product

United States

Isolation, Characterization, and Research Methodologies

Methodologies for Isolation from Botanical Sources (e.g., Laurus nobilis, Abuta panurensis)

Lindoldhamine has been successfully isolated from various plant species, including the leaves of Laurus nobilis (Bay leaf) and the branches of Abuta panurensis, a plant native to the Amazonian rainforest. Current time information in Bangkok, TH.nih.govacs.org

The isolation process from Abuta panurensis involves a multi-step procedure. Researchers begin with dried and powdered plant material, which undergoes extraction with a solvent such as methanol (B129727). The resulting crude extract is then subjected to a series of chromatographic separations. An initial fractionation can be performed using techniques like column chromatography. Current time information in Bangkok, TH.nih.gov Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC). For instance, in one study, a semi-preparative HPLC system with a specific linear elution gradient of methanol and formic acid in water was used to collect the fraction containing a Lindoldhamine isomer. Current time information in Bangkok, TH.

Similarly, Lindoldhamine has been extracted from the dried leaves of Laurus nobilis. acs.org The specific isolation procedure from this source involves extraction followed by purification steps to yield the final compound. acs.orgchinesechemsoc.org These meticulous isolation techniques are crucial for obtaining the pure compound necessary for accurate structural analysis and other research applications.

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research

Once isolated, the definitive identification of Lindoldhamine requires a combination of powerful analytical techniques. Spectroscopic and spectrometric methods provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement. Current time information in Bangkok, TH.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like Lindoldhamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the molecule's carbon-hydrogen framework. Current time information in Bangkok, TH.nih.gov

In the analysis of a Lindoldhamine isomer isolated from Abuta panurensis, 1D (¹H) and 2D (HSQC) NMR spectra were crucial. Current time information in Bangkok, TH. The ¹H NMR spectrum revealed the presence of eleven aromatic methines, two aliphatic methines, six aliphatic methylene (B1212753) groups, and two methoxy (B1213986) (-OCH₃) groups, among other signals. Current time information in Bangkok, TH. 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, allow for the correlation of proton signals with their directly attached carbon atoms, providing unambiguous assignments of the carbon skeleton. Current time information in Bangkok, TH.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for a Lindoldhamine Isomer (Data sourced from a study on Abuta panurensis) Current time information in Bangkok, TH.

Position¹H Chemical Shift (δH)¹³C Chemical Shift (δC)
H-14.59 (t)56.1
H-1'4.55 (t)56.4
H-56.77 (s)111.4
H-5'6.72 (s)111.3
H-86.48 (s)113.1
H-8'6.59 (s)112.9
-OCH₃-55.2
-OCH₃-55.1
Note: This table presents a selection of data for illustrative purposes. Complete assignment requires extensive 1D and 2D NMR analysis.

High-Resolution Mass Spectrometry (HRMS) is a key technique used to determine the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the calculation of its elemental composition. Current time information in Bangkok, TH.nih.gov

For the Lindoldhamine isomer from Abuta panurensis, HRMS analysis was performed in positive ion mode using an Atmospheric Pressure Chemical Ionization (APCI) source. Current time information in Bangkok, TH. The analysis yielded an [M+H]⁺ ion at an m/z of 569.2674. This experimental value was compared to the calculated mass for the molecular formula C₃₄H₃₇N₂O₆⁺, which is 569.2646. The very small difference between the measured and calculated mass confirms the molecular formula of Lindoldhamine. Current time information in Bangkok, TH.

Table 2: HRMS Data for a Lindoldhamine Isomer (Data sourced from a study on Abuta panurensis) Current time information in Bangkok, TH.

ParameterValue
Ionization ModePositive (APCI+)
Adduct[M+H]⁺
Molecular FormulaC₃₄H₃₇N₂O₆
Calculated m/z569.2646
Measured m/z569.2674

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and conformation. researchgate.netresearchgate.net The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov

For complex chiral molecules like bisbenzylisoquinoline alkaloids, determining the absolute stereochemistry at their chiral centers is crucial. X-ray crystallography provides this information unambiguously and has been used to confirm the structures of many related alkaloids, such as stebisimine and (+)-2'-norcocsuline. nih.gov In cases where a suitable single crystal can be grown, this method is considered the gold standard for structural elucidation. rsc.orgird.fr While it is a powerful tool for this class of compounds, a specific single-crystal X-ray diffraction study for Lindoldhamine (R,R) itself has not been prominently reported in the surveyed literature. In such instances, the absolute configuration is often assigned through a combination of other techniques, including the comparison of optical rotation data and advanced NMR experiments with those of structurally related compounds whose stereochemistry has been definitively established.

Chemical Synthesis and Analog Design Strategies

Total Synthesis Endeavors for Lindoldhamine (R,R) and its Stereoisomers

While a specific total synthesis for Lindoldhamine (R,R) is not prominently detailed in readily available literature, the synthetic routes established for structurally analogous BBIQ alkaloids such as tetrandrine (B1684364), isotetrandrine, and dauricine (B190908) provide a clear and applicable blueprint. researchgate.netuni-muenchen.deacs.org These endeavors focus on the stereocontrolled construction of the two chiral tetrahydroisoquinoline (THIQ) cores and the strategic formation of the macrocyclic diaryl ether linkages.

Enantioselective synthesis is crucial for producing a specific enantiomer or diastereomer of a chiral molecule. wikipedia.org For BBIQ alkaloids, the primary challenge lies in establishing the absolute configuration at the C-1 and C-1' stereocenters. Modern synthetic approaches have moved beyond classical resolution to employ powerful asymmetric reactions. york.ac.uk

A prominent and efficient method involves an enantioselective approach that combines a Bischler-Napieralski cyclization with a Noyori asymmetric transfer hydrogenation to build the chiral tetrahydroisoquinoline core. acs.org The Noyori-type reduction of an intermediate imine, catalyzed by chiral ruthenium complexes, is highly effective in setting the stereocenter with high enantiomeric excess. acs.orglibretexts.org This method allows for the selective synthesis of either the (R)- or (S)-enantiomer of the benzylisoquinoline building block, which is a prerequisite for the synthesis of a specific stereoisomer like Lindoldhamine (R,R). acs.org

Another advanced strategy is the use of chiral catalysts in Pictet-Spengler reactions. For instance, an enantio- and regioselective Pictet-Spengler condensation catalyzed by the chiral phosphoric acid (R)-TRIP has been successfully used to synthesize various (R)-1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids with high enantiomeric excess. escholarship.org This organocatalytic approach represents a powerful tool for controlling the key stereocenters required for the total synthesis of Lindoldhamine (R,R). escholarship.orgrsc.org

Table 1: Key Enantioselective Methodologies for THIQ Synthesis

Methodology Key Reaction Catalyst/Reagent Outcome
Noyori Asymmetric Hydrogenation Asymmetric reduction of a cyclic imine Chiral Ru(II) complexes (e.g., with TsDPEN) High enantiomeric purity of the resulting secondary amine (THIQ core). acs.orglibretexts.org

| Organocatalytic Pictet-Spengler | Condensation of an arylethylamine with an aldehyde | Chiral phosphoric acid (e.g., (R)-TRIP) | High enantiomeric excess in the resulting 1-benzyl-THIQ product. escholarship.org |

Once the enantiomerically pure benzylisoquinoline units are prepared, the subsequent challenge is to couple them with the correct relative stereochemistry to form the desired diastereomer (e.g., R,R) over other possibilities (e.g., R,S). The choice of synthetic strategy and the order of bond formation can significantly influence the diastereomeric outcome. york.ac.uk

In a modular synthesis of tetrandrine and its diastereomer isotetrandrine, the sequence of the key condensation steps was found to affect the diastereomeric specificity. researchgate.net Depending on the route chosen, either equimolar mixtures of the diastereomers or a predominance of one over the other could be obtained. researchgate.net Computational analysis helped rationalize these differences in diastereomeric specificity. researchgate.net

Similarly, in the synthesis of (±)-curine and (±)-tubocurine, two sequential Ullmann-type condensations were employed. The final step, involving the removal of benzyl (B1604629) protecting groups, delivered the target compounds in a 2:1 diastereomeric ratio, highlighting the inherent diastereoselectivity of the cyclization of the macrocyclic precursor. escholarship.org These findings underscore that achieving high diastereoselectivity often depends on the specific substrates and the conformational constraints of late-stage intermediates.

The synthesis of BBIQ alkaloids relies on a well-established toolbox of chemical reactions, primarily for the construction of the two core structural motifs: the tetrahydroisoquinoline scaffold and the diaryl ether bridge. uni-muenchen.de

Tetrahydroisoquinoline (THIQ) Moiety Synthesis: Historically, the Bischler-Napieralski reaction has been a cornerstone for building the THIQ system. uni-muenchen.de This two-step process involves the acid-catalyzed cyclization of an N-acylated β-phenethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the final THIQ. uni-muenchen.de More contemporary methods favor the Pictet-Spengler reaction , which can directly furnish the THIQ scaffold, thereby improving step-economy. escholarship.org Recent modular syntheses of BBIQ alkaloids have leveraged N-acyl Pictet-Spengler condensations to efficiently access the required THIQ units. researchgate.netescholarship.org

Diaryl Ether Bridge Formation: The most common and historically significant method for constructing the diaryl ether linkages that define the macrocyclic structure of BBIQ alkaloids is the Ullmann condensation . uni-muenchen.de This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. researchgate.netuni-muenchen.de Despite its long history, it remains a key step in many total syntheses, including recent modular approaches to tetrandrine and the synthesis of (±)-curine. researchgate.netescholarship.org

Table 2: Comparison of Key Synthetic Reactions in BBIQ Alkaloid Synthesis

Reaction Purpose Description Advantages/Disadvantages
Bischler-Napieralski Reaction THIQ formation Intramolecular cyclization of an N-acylated β-phenethylamine followed by reduction. uni-muenchen.de Advantages: Robust and well-established. Disadvantages: Multi-step process, often requires harsh conditions. uni-muenchen.deescholarship.org
Pictet-Spengler Reaction THIQ formation Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. escholarship.org Advantages: More step-economical, can be rendered enantioselective with chiral catalysts. escholarship.org

| Ullmann Condensation | Diaryl ether formation | Copper-catalyzed coupling of a phenol with an aryl halide to form the macrocyclic ether bridge. uni-muenchen.deescholarship.org | Advantages: The most utilized method for this key bond formation. Disadvantages: Can require high temperatures and stoichiometric copper. researchgate.netuni-muenchen.de |

Synthetic Approaches to Lindoldhamine (R,R) Derivatives and Analogs for Research Purposes

The development of modular synthetic routes has been instrumental in providing access to derivatives and analogs of BBIQ alkaloids. uni-muenchen.de These approaches allow for the synthesis of novel compounds that are not found in nature, enabling detailed investigation into their biological functions.

A divergent and modular strategy is particularly powerful. researchgate.netacs.org In this approach, the two benzylisoquinoline units (a "left half" and a "right half") are synthesized independently. These units can then be coupled in various combinations to produce a library of BBIQ alkaloids with different substitution patterns and stereochemistries. For example, a divergent route was used to prepare phenolic benzylisoquinoline building blocks, which could then be coupled to form different BBIQ targets. acs.org This modularity is essential for creating derivatives of Lindoldhamine (R,R) where specific parts of the molecule, such as the substituents on the aromatic rings, are systematically altered for research purposes. uni-muenchen.de

Systematic Chemical Modification Strategies for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org For complex alkaloids like Lindoldhamine (R,R), SAR studies involve the synthesis of a series of analogs where systematic chemical modifications are made to the parent structure. preprints.orgnih.gov The biological activities of these analogs are then compared to that of the original compound.

The modular synthetic strategies described previously are perfectly suited for SAR exploration. researchgate.netacs.org By systematically modifying the building blocks, chemists can probe the importance of various structural elements:

Aromatic Ring Substituents: The effect of different functional groups (e.g., hydroxyl, methoxy) on the aromatic rings can be evaluated. Research on simpler benzylisoquinolines showed that larger, hydrophobic groups on certain rings conferred greater bioactivity, while small, hydrophilic groups led to poor activity. acs.org

Stereochemistry: The synthesis of other stereoisomers—such as the (S,S), (R,S), and (S,R) isomers of Lindoldhamine—is critical for determining the optimal stereochemical configuration for a given biological target. In one study, the (R)-enantiomers of benzylisoquinolines generally displayed superior activity and lower toxicity than the corresponding (S)-enantiomers. acs.org

Macrocycle Structure: The length and flexibility of the macrocycle can be altered by modifying the linker units, providing insight into the conformational requirements for activity.

These systematic modifications, enabled by flexible synthetic routes, allow researchers to build a comprehensive understanding of the pharmacophore, guiding the design of new molecules with enhanced potency or selectivity. rsc.orgnih.gov

Biosynthesis and Precursor Pathway Investigations

Proposed Biosynthetic Pathways of Bisbenzylisoquinoline Alkaloids Relevant to Lindoldhamine (R,R)

The biosynthesis of all bisbenzylisoquinoline alkaloids (BIAs) begins with the amino acid L-tyrosine. researchgate.net Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com The condensation of these two molecules, a reaction known as the Pictet-Spengler condensation, is catalyzed by (S)-norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, which is the universal precursor for the vast majority of BIAs. frontiersin.org

Following the formation of this initial scaffold, a series of modifications occur. The common pathway in many plants proceeds through the methylation and hydroxylation of (S)-norcoclaurine to form (S)-reticuline, a critical branch-point intermediate for numerous alkaloid classes like morphinans and protoberberines. frontiersin.orgcabidigitallibrary.org However, bisbenzylisoquinoline alkaloids diverge from this central path. frontiersin.org Instead of originating from (S)-reticuline, they are typically formed from its precursor, N-methylcoclaurine, through an oxidative coupling reaction. frontiersin.org

The biogenetic theory posits that BIAs are the result of the dimerization of two benzyltetrahydroisoquinoline (BIQ) units via oxidative phenol (B47542) coupling, which forms characteristic phenyl ether and aryl-aryl bonds. uchile.cl Specifically for Lindoldhamine (R,R), which possesses an (R,R) stereochemistry, the proposed pathway involves the coupling of two (R)-configured monomeric units. Feeding studies in Berberis cell cultures have shown that (R)-coclaurine is incorporated into both halves of the (R, R) dimer guattegaumerine, a structurally related BIA. uchile.cl This strongly suggests that Lindoldhamine (R,R) is biosynthesized from the oxidative dimerization of two molecules of (R)-N-methylcoclaurine.

L-tyrosine is converted to dopamine and 4-HPAA.

Pictet-Spengler condensation forms (R,S)-norcoclaurine. maxapress.com

Stereospecific enzymatic reactions produce the (R)-enantiomer.

A series of O- and N-methylation steps, catalyzed by O-methyltransferases (OMT) and N-methyltransferases (NMT), convert (R)-norcoclaurine to (R)-N-methylcoclaurine. maxapress.comuchile.cl

Two molecules of (R)-N-methylcoclaurine undergo intermolecular C-O oxidative coupling, catalyzed by a cytochrome P450 enzyme, to form the final Lindoldhamine (R,R) structure. uchile.clmdpi.com

Enzymatic Steps and Transcriptional Regulation in Alkaloid Biosynthesis

The biosynthesis of BIAs is governed by a specific sequence of enzymes and regulated at the genetic level by transcription factors.

Key Enzymatic Steps: The pathway relies on several key enzyme families:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step, the condensation of dopamine and 4-HPAA to form the foundational benzylisoquinoline structure. frontiersin.org

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): These enzymes are responsible for adding methyl groups to specific hydroxyl and amine sites on the precursor molecules, such as the conversion of norcoclaurine to coclaurine (B195748) (via 6-O-methylation) and then to N-methylcoclaurine (via N-methylation). maxapress.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the oxidative reactions that define many alkaloid classes. In BIA biosynthesis, the CYP80 family is specifically responsible for the critical intermolecular phenol coupling that dimerizes the monomeric precursors. cabidigitallibrary.orgmdpi.com For instance, the enzyme berbamunine (B191780) synthase (CYP80A1) from Berberis stolonifera catalyzes the C-O phenol coupling of two BIQ units to form the (R,S)-dimer berbamunine. mdpi.com A similar CYP80-type enzyme is presumed to be responsible for the formation of (R,R) dimers like Lindoldhamine.

Transcriptional Regulation: The expression of these biosynthetic genes is tightly controlled, often as a response to external stimuli like wounding or hormonal signals. nih.gov

WRKY Transcription Factors: Studies in various medicinal plants, including lotus (B1177795) (Nelumbo nucifera), have identified WRKY transcription factors as key regulators of BIA biosynthesis. frontiersin.orgnih.gov These proteins bind to specific DNA sequences (W-boxes) in the promoters of biosynthetic genes, activating their transcription. frontiersin.org

Jasmonic Acid (JA) Signaling: The expression of these WRKY factors, and consequently the entire BIA pathway, is often induced by the plant hormone jasmonic acid (JA) or its methyl ester, MeJA. frontiersin.org For example, treatment of lotus leaves with MeJA significantly induces the expression of NnWRKY70a and NnWRKY70b, which in turn activates the genes for BIA production. frontiersin.org This regulatory mechanism allows the plant to rapidly produce defensive alkaloid compounds in response to herbivory or pathogen attack. nih.gov Other transcription factor families, such as AP2/ERF, bHLH, and MYB, are also known to be involved in regulating plant secondary metabolism. nih.gov

Investigation of Precursors and Biosynthetic Intermediates in Lindoldhamine (R,R) Biogenesis

Direct biosynthetic studies on Lindoldhamine (R,R) in its native plant, Laurus nobilis, are limited. nih.govmdpi.com However, extensive research on BIA biosynthesis in other species, particularly feeding experiments with isotopically labeled precursors in Berberis cell cultures, provides strong evidence for the biogenesis of (R,R) dimers. uchile.cl

These studies have demonstrated that the stereochemistry of the final dimeric alkaloid is determined by the stereochemistry of its monomeric precursors. uchile.cl In experiments with Berberis stolonifera cell cultures, which produce a variety of BIAs, researchers fed the cells different labeled versions of coclaurine and N-methylcoclaurine to trace their incorporation into the final products. uchile.cl

The results showed a clear stereospecific preference:

(R)-N-Methylcoclaurine was the most efficiently incorporated precursor into the (R,S)-dimer berbamunine (29% incorporation). uchile.cl

(S)-N-Methylcoclaurine , by contrast, showed much lower incorporation into BIAs (2.4%) but was efficiently channeled towards the protoberberine alkaloid pathway (54% incorporation), which begins with the hydroxylation of the (S)-isomer to (S)-reticuline. uchile.cl

Crucially, feeding experiments with (1-¹³C)-(R)-coclaurine confirmed that the (R) isomer was incorporated with similar isotopic excess into both halves of the (R, R) dimer guattegaumerine . uchile.cl

These findings indicate that the dimerization pathway and the pathway leading to (S)-reticuline are competing for the same pool of precursors. uchile.cl The cell's enzymatic machinery strictly segregates the (R) and (S) enantiomers, with (R)-configured precursors being directed towards the formation of (R,R) and (R,S) bisbenzylisoquinoline alkaloids, and (S)-configured precursors being used for protoberberine synthesis. uchile.cl This supports the hypothesis that the biosynthesis of Lindoldhamine (R,R) proceeds via the specific dimerization of two (R)-N-methylcoclaurine units.

Table 1: Incorporation of Labeled Precursors into Bisbenzylisoquinoline Alkaloids in Berberis stolonifera Cell Cultures

Labeled Precursor FedTarget Alkaloid FractionRelative Incorporation (%)Reference
(R)-N-MethylcoclaurineBerbamunine (R,S)29.0% uchile.cl
(R)-CoclaurineBerbamunine (R,S)10.0% uchile.cl
(S)-CoclaurineBerbamunine (R,S)5.2% uchile.cl
(S)-N-MethylcoclaurineBerbamunine (R,S)2.4% uchile.cl
(S)-CoclaurineProtoberberine Fraction21.0% uchile.cl
(S)-N-MethylcoclaurineProtoberberine Fraction54.0% uchile.cl

Pharmacological Investigations and Mechanistic Elucidation

Modulation of Acid-Sensing Ion Channels (ASICs) by Lindoldhamine (R,R)

Lindoldhamine (R,R) has been identified as a significant modulator of acid-sensing ion channels (ASICs), a family of neuronal ion channels activated by decreases in extracellular pH. nih.govnih.gov These channels are implicated in various physiological and pathological processes. nih.govnih.gov Research has demonstrated that Lindoldhamine exerts distinct effects on different ASIC isoforms, notably inhibiting ASIC1a while activating and potentiating ASIC3. nih.govfrontiersin.org

The inhibitory effects of Lindoldhamine on the ASIC1a channel have been characterized using two-electrode voltage-clamp electrophysiology on rat ASIC1a expressed in Xenopus laevis oocytes. nih.gov In these models, Lindoldhamine demonstrated significant inhibition of the ASIC1a channel's response to mild, physiologically relevant acidic stimuli. nih.govnih.gov For instance, a 300 μM concentration of Lindoldhamine inhibited the current activated by a pH of 6.85 by 98.1 ± 0.3%. nih.gov The inhibitory potency was found to be dependent on the activating pH stimulus, with the half-maximal inhibitory concentration (IC₅₀) increasing as the pH becomes more acidic. nih.govnih.gov At a pH of 6.85, Lindoldhamine exhibited a potent IC₅₀ value of 9 μM. nih.gov

Activating pHInhibition (%) with 300 μM LindoldhamineIC₅₀ (μM)
6.8598.1 ± 0.39
6.793.7 ± 0.9-
6.569.3 ± 2.3~150
6.034 ± 4-

The inhibition of the ASIC1a channel by Lindoldhamine is strongly proton-dependent. nih.gov Its inhibitory efficacy is greatest under conditions of mild acidosis (pH 6.5–6.85) and diminishes significantly as the acidity of the stimulus increases. nih.govnih.gov For stimuli with a pH below 6.0, the inhibitory effect is substantially reduced, becoming non-significant at pH values less than 5.5. nih.gov This proton-dependent action suggests that Lindoldhamine's binding affinity to the channel is altered by the conformational changes induced by high proton concentrations. researchgate.net It is proposed that at highly acidic pH levels, where multiple proton-binding sites on the channel are occupied, the channel enters a "pre-activation" state. researchgate.net Lindoldhamine appears unable to bind effectively to this pre-activated form, leading to a loss of inhibitory activity. researchgate.net A key mechanistic outcome of this interaction is that Lindoldhamine shifts the proton dependence curve of ASIC1a activation toward a more acidic region. nih.gov

In contrast to its inhibitory effect on ASIC1a, Lindoldhamine acts as a proton-independent agonist and a positive allosteric modulator of ASIC3 channels. mdpi.comnih.gov It can activate sustained inward currents in both human and rat ASIC3 channels expressed in Xenopus laevis oocytes at a physiological pH of 7.4, where the channels are typically inactive. frontiersin.orgnih.gov This indicates that Lindoldhamine can directly gate the channel without the need for an acidic stimulus. nih.gov

Furthermore, Lindoldhamine potentiates proton-induced currents in human ASIC3, increasing the transient current component more than twofold. frontiersin.org It also promotes the recovery of the channel from desensitization. frontiersin.orgnih.gov This positive allosteric modulation is species-selective, as it is observed in human but not rat ASIC3 channels. nih.gov

ASIC IsoformEffectParameterValue
Human ASIC3Proton-Independent ActivationEC₅₀1.53 mM
Rat ASIC3Proton-Independent ActivationEC₅₀3.2 mM
Human ASIC3Potentiation of Proton-Induced CurrentEC₅₀3.8 μM
Human ASIC3Inhibition of Steady-State DesensitizationEC₅₀16 μM

The pharmacological activity of Lindoldhamine observed in vitro has been correlated with in vivo effects in animal models of inflammation. nih.gov In a mouse model of inflammation induced by complete Freund's adjuvant (CFA), intravenous administration of Lindoldhamine significantly reversed thermal hyperalgesia and inflammation. nih.govnih.govresearchgate.net This anti-inflammatory effect aligns well with the potent in vitro inhibition of ASIC1a channels at the mildly acidic pH levels (pH 6.5-6.85) characteristic of inflamed tissues. nih.gov The effectiveness of Lindoldhamine in the CFA model underscores the important role of the ASIC1a channel in the development of pain processes during inflammation. nih.gov

Cholinesterase Enzyme Inhibition Studies

In addition to its effects on ion channels, Lindoldhamine has been identified as an inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. scielo.br Inhibition of this enzyme is a therapeutic strategy for conditions characterized by a cholinergic deficit. scielo.br Research has described Lindoldhamine as an acetylcholinesterase inhibitor with a half-maximal inhibitory concentration (IC₅₀) value of 3.5 μM. nih.gov

EnzymeParameterValue
Acetylcholinesterase (AChE)IC₅₀3.5 μM

Butyrylcholinesterase (BChE) Inhibitory Activity

Lindoldhamine (R,R) belongs to the bisbenzyltetrahydroisoquinoline (BBIQ) class of alkaloids, a group of natural products recognized for a variety of pharmacological properties, including the inhibition of cholinesterases. researchgate.net While this class of compounds is known to possess butyrylcholinesterase (BChE) inhibitory activity, specific in vitro studies detailing the IC50 value of Lindoldhamine (R,R) against BChE were not prominent in the reviewed literature. researchgate.netresearchgate.net

However, computational studies have been performed to investigate the potential interaction. Research involving an isomer of lindoldhamine included in silico analysis through molecular docking, which suggested an effective binding capability with the active site of the BChE enzyme. researchgate.net This theoretical approach indicates that Lindoldhamine (R,R) may act as a BChE inhibitor, though experimental in vitro validation and quantification of this activity are needed for confirmation. The targeting of BChE is considered a viable therapeutic strategy in conditions like Alzheimer's disease, where BChE activity increases as the disease progresses. researchgate.net

Trypanothione (B104310) Reductase (TR) Inhibition and Kinetic Analysis

Lindoldhamine (R,R) has been identified as an inhibitor of trypanothione reductase (TR), a crucial enzyme in the thiol metabolism of trypanosomatid parasites and a key target for developing treatments for diseases like Chagas disease. researchgate.netresearchgate.net In studies evaluating a panel of bisbenzylisoquinoline alkaloids, Lindoldhamine (R,R) demonstrated significant inhibitory activity against TR from Crithidia fasciculata (cfTR). researchgate.netresearchgate.net

The inhibitory potency was quantified with an IC50 value of 27 µM. researchgate.net This places Lindoldhamine among the more active BBIQ alkaloids studied, second only to cepharanthine (B1668398) in that specific analysis. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Lindoldhamine (R,R) against Trypanothione Reductase (TR)

Compound Target Enzyme IC50 (µM)

Investigation of Platelet Aggregation Modulation

The effect of Lindoldhamine (R,R) on the modulation of platelet aggregation has not been extensively detailed in the available scientific literature. While some isoquinoline (B145761) alkaloids of different structural types have been studied for their effects on platelet aggregation, specific data focusing on Lindoldhamine (R,R) is not specified. mdpi.com Research on related compounds suggests that the broader class of bisbenzylisoquinoline alkaloids may have the potential to interfere with pathways related to platelet function, but direct experimental evidence for Lindoldhamine (R,R) is required to confirm this activity. researchgate.net

Other Receptor and Enzyme Interaction Studies (In Vitro/Mechanistic Focus)

Beyond its effects on cholinesterases and parasitic enzymes, Lindoldhamine (R,R) has been characterized as a novel antagonist of the acid-sensing ion channel 1a (ASIC1a). mdpi.comresearchgate.net ASICs are neuronal receptors that play significant roles in various physiological and pathological processes, with the ASIC1a subtype being particularly sensitive to acidification of the surrounding medium. researchgate.net

In vitro electrophysiological studies using a two-electrode voltage-clamp approach demonstrated that Lindoldhamine (R,R) significantly inhibits the response of the rat ASIC1a channel to acidification. researchgate.net The inhibitory effect was found to be stimulus-dependent. Lindoldhamine (R,R) was most effective at blocking channel activation by mild acidic stimuli (pH 6.5-6.85), which are considered physiologically relevant. mdpi.comresearchgate.net At a pH stimulus of 6.85, Lindoldhamine (R,R) completely abolished the channel's current, exhibiting an IC50 value of 9 µM. mdpi.com The compound also fully inhibited currents at pH 6.7 and 6.5, though with lower potency. mdpi.com However, it only produced a partial inhibition of the channel's response to more intensely acidic conditions (pH below 6.0). mdpi.comresearchgate.net

Table 2: pH-Dependent Inhibition of ASIC1a by Lindoldhamine (R,R)

pH Stimulus IC50 (µM) Level of Inhibition
6.85 9 Complete
6.7 >100 Complete
6.5 >100 Complete

These findings identify Lindoldhamine (R,R) as a unique tool for studying ASIC1a channel function and suggest a potential mechanistic basis for its observed anti-inflammatory properties in vivo. mdpi.comresearchgate.net

Structure Activity Relationship Sar Analysis of Lindoldhamine R,r and Analogs

Correlating Specific Structural Motifs with ASIC Modulatory Activity

Lindoldhamine (R,R) has been identified as a novel inhibitor of the ASIC1a channel, a proton-gated cation channel involved in a variety of physiological and pathological processes. mdpi.comresearchgate.net The modulatory activity of Lindoldhamine (R,R) on ASIC1a is highly dependent on the degree of channel activation. Its inhibitory effect is most pronounced at physiologically relevant pH levels, showing a significant, stimulus-dependent inhibition of the acid-induced currents. mdpi.comresearchgate.net

The potency of Lindoldhamine's inhibition of the rat ASIC1a channel is directly correlated with the pH of the stimulus, as detailed in the table below.

pH StimulusIC₅₀ Value (µM)
6.859
6.740
6.5150
Data sourced from Osmakov et al., 2019. mdpi.comresearchgate.net

This pH-dependent inhibition suggests that the conformation of the channel, which changes with proton concentration, influences how effectively Lindoldhamine can bind and exert its effect. At more acidic stimuli, Lindoldhamine only produces a partial inhibition of the ASIC1a response. mdpi.comresearchgate.net

The structural basis for this interaction likely involves a region in the extracellular domain of the channel known as the "acidic pocket." nih.govosti.gov This pocket, enriched with acidic amino acid residues, is a key site for channel gating and is the binding location for other known ASIC modulators. nih.govmdpi.com It is hypothesized that bisbenzylisoquinoline alkaloids like Lindoldhamine interact with this pocket, allosterically stabilizing the closed state of the channel and thereby inhibiting its activation by protons. osti.gov The specific arrangement of the two benzylisoquinoline units, the nature and position of the ether bridges, and the stereochemistry of the chiral centers in Lindoldhamine (R,R) are critical for its precise fit and interaction with the acidic pocket of ASIC1a.

Structural Determinants of Cholinesterase Inhibition Potency

Several bisbenzylisoquinoline alkaloids have been shown to possess inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.goviss.itacs.org The potency and selectivity of this inhibition are governed by specific structural features of the alkaloid scaffold.

The core structure, featuring two isoquinoline (B145761) rings linked by ether bridges, provides a rigid framework that can interact with the active site of cholinesterase enzymes. A key determinant for binding is the presence of nitrogen atoms within the isoquinoline systems. The active center of AChE contains an "anionic site," which includes a tryptophan residue (Trp-86), that interacts with the quaternary ammonium (B1175870) group of the natural substrate, acetylcholine, through cation-π interactions. researchgate.net The protonated nitrogen atoms of the alkaloids can mimic this interaction, anchoring the inhibitor to the active site.

Studies on various bisbenzylisoquinoline alkaloids isolated from Abuta grandifolia reveal differences in their inhibitory potency and selectivity against AChE and BChE, highlighting key structural determinants. nih.goviss.it

CompoundConfigurationAChE IC₅₀ (µM)BChE IC₅₀ (µM)
(R,S)-2 N-norberbamunineR,S3.511.2
(R,R)-isochondodendrineR,R20.324.3
(S-S)-O4″-methyl, Nb-nor-O6'-demethyl-(+)-curineS,S12.52.1
(S-S)-O4″-methyl, O6'-demethyl-(+)-curineS,S11.42.1
Data sourced from F. F. de P. Santos et al., 2012. nih.goviss.it

From this data, it is evident that modifications such as N-demethylation and the specific stereochemistry influence activity. For instance, (R,S)-2 N-norberbamunine was the most active against AChE, while the two (S,S)-configured analogs were the most potent against BChE. nih.goviss.it This suggests that the spatial arrangement of the benzyl (B1604629) groups and the accessibility of the nitrogen atoms, dictated by the stereochemistry, are crucial for differential binding to the active sites of AChE and BChE. Interestingly, all the tested alkaloids showed greater potency against BChE than AChE, indicating a degree of selectivity that can be exploited for therapeutic purposes. nih.goviss.it

Influence of Bisbenzylisoquinoline Scaffold Modifications on Biological Activities

The bisbenzylisoquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of biological activities. rsc.orgoup.com Modifications to this core structure, including the number and type of ether bridges, the substitution patterns on the aromatic rings, and the stereochemical configuration, can dramatically alter the pharmacological profile of the resulting compound. nih.govnih.gov

The diverse activities associated with this class of alkaloids are summarized below:

Biological ActivityKey Structural Features/ExamplesReference
Dopamine (B1211576) Receptor Binding BBIQs with one ether bridge were most active. nih.gov
Antiadipogenic Activity A (1R,1'S) configuration enhanced activity. nih.gov
Cholinesterase Inhibition Varies with stereochemistry and N-methylation. nih.goviss.it
Antitrypanosomal Activity Observed in 13-nitrochondrofoline. rsc.org
ASIC Channel Modulation Demonstrated by Lindoldhamine and Daurisoline. mdpi.commdpi.com
Calcium Channel Blockade An established activity of Dauricine (B190908). oup.com
Antimicrobial Activity Common among quaternary protoberberine alkaloids. oup.com

Stereochemical Effects on Molecular Target Binding and Enzyme Inhibition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor governing the interactions between a drug and its biological target. longdom.orglibretexts.org For complex and conformationally constrained molecules like bisbenzylisoquinoline alkaloids, even subtle changes in stereochemistry can lead to profound differences in biological activity. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can distinguish between different stereoisomers of a ligand. libretexts.org

The impact of stereochemistry is evident across the bisbenzylisoquinoline class:

Dopamine Receptor Binding: The different activities observed among BBIQs with one ether bridge are thought to be related to significant differences in their spatial occupancy, which is a direct consequence of their stereochemistry. nih.gov

Antiadipogenic Activity: A clear structure-activity relationship was identified where a (1R,1'S) configuration in certain bisbenzylisoquinoline alkaloids led to a notable enhancement in their ability to suppress lipid accumulation. nih.gov

Cholinesterase Inhibition: As shown in section 6.2, the (R,S), (R,R), and (S,S) isomers of related alkaloids exhibit distinct profiles of potency and selectivity against AChE and BChE, demonstrating that the enzyme's active site can differentiate between these spatial arrangements. nih.goviss.it

The specific (R,R) configuration of Lindoldhamine dictates the precise spatial orientation of its two benzylisoquinoline units relative to each other. This defined geometry is crucial for its ability to fit into the binding pockets of its molecular targets. A different stereoisomer, such as an (S,S) or an (R,S) version, would present a different three-dimensional shape, which could alter key interactions, weaken binding affinity, or even prevent binding altogether. nih.govnih.gov Therefore, the stereochemical integrity of Lindoldhamine (R,R) is a critical determinant of its potency in both ASIC channel modulation and enzyme inhibition.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to forecast the binding modes of small molecules, like Lindoldhamine, within the active site of a target protein and to estimate their binding affinity using scoring functions. nih.govchemrxiv.org

Acid-Sensing Ion Channels (ASICs): Lindoldhamine has been identified as a modulator of ASICs, a family of proton-gated cation channels involved in processes like pain perception and synaptic plasticity. frontiersin.orgd-nb.info Molecular docking studies have been used to investigate its interaction with different ASIC subtypes. For instance, Lindoldhamine is characterized as a novel inhibitor of the ASIC1a channel. researchgate.netmdpi.comresearchgate.net It demonstrates a pH-dependent inhibitory effect on rat ASIC1a channels, with the strongest inhibition observed at a pH of 6.85 (IC₅₀ of 9 μM). frontiersin.orgnih.gov The inhibitory efficiency of Lindoldhamine correlates with the strength of the acid stimulus; it significantly inhibits the channel's response to milder acidic conditions (pH 6.5–6.85) but only partially inhibits it at more acidic pH levels. researchgate.netnih.gov Conversely, on human and rat ASIC3 channels, Lindoldhamine was found to induce sustained incoming currents. frontiersin.org Computational models, alongside site-directed mutagenesis, have helped to identify potential binding sites, such as the channel's central vestibule, for similar alkaloid structures. frontiersin.org

Cholinesterases: The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.net In silico investigations using molecular docking have explored the interaction of Lindoldhamine with both AChE and BChE. researchgate.net These studies have shown that the alkaloid can bind effectively within the active sites of these enzymes. researchgate.net The computational results support in vitro findings, which demonstrated that Lindoldhamine and related alkaloids have an inhibitory effect on acetylcholinesterase. researchgate.net

N-myristoyltransferase (NMT): N-myristoyltransferase is an essential enzyme in various organisms, including protozoan parasites like Leishmania donovani, making it a promising drug target. researchgate.netscirp.orgkg.ac.rs The enzyme catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a range of proteins, a process crucial for parasite viability. researchgate.netnih.govsemanticscholar.org In a molecular docking study evaluating 215 alkaloids from the Annonaceae family against Leishmania donovani NMT, Lindoldhamine was identified as one of the compounds with a high binding affinity. researchgate.net This suggests that Lindoldhamine has the potential to act as an inhibitor of this vital parasitic enzyme.

Target ProteinOrganismPDB ID (Example)Key FindingReference
Acid-Sensing Ion Channel 1a (ASIC1a)Rat-pH-dependent inhibitor; IC₅₀ of 9 μM at pH 6.85. frontiersin.orgresearchgate.net
Acid-Sensing Ion Channel 3 (ASIC3)Human, Rat-Induces sustained incoming currents. frontiersin.org
Acetylcholinesterase (AChE)--Effective binding to the active site, corroborating in vitro inhibition. researchgate.net
Butyrylcholinesterase (BChE)--Effective binding to the active site. researchgate.net
N-myristoyltransferase (NMT)Leishmania donovani2WUUIdentified as having a high binding affinity in a screen of 215 alkaloids. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov This technique is often used in conjunction with molecular docking to refine the docked complexes and to explore the dynamic nature of the ligand-protein interaction, offering a more accurate understanding of the binding mechanism. nih.govrsc.org

For Lindoldhamine, MD simulations have been employed to further investigate its interactions with target proteins like cholinesterases. researchgate.net Such simulations can reveal the stability of the ligand within the binding pocket and identify key amino acid residues that maintain the binding pose through persistent interactions. researchgate.netinrae.fr By simulating the dynamic behavior of the Lindoldhamine-enzyme complex, researchers can elucidate the conformational changes that occur upon binding and how these dynamics contribute to the inhibitory mechanism. nih.govucl.ac.uk

In the context of ASICs, understanding the conformational dynamics is crucial as these channels undergo significant structural changes during gating (opening and closing). researchgate.netnih.gov MD simulations can model how the binding of a ligand like Lindoldhamine influences these dynamics, potentially stabilizing a particular state (e.g., open, closed, or desensitized) of the channel. nih.govresearchgate.net This information is vital for explaining the observed potentiating or inhibitory effects and for the rational design of more specific and potent modulators.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical (QC) calculations are used to study the electronic structure and properties of molecules, providing a fundamental understanding of their stability, conformation, and reactivity. idosr.org These methods solve the Schrödinger equation with various levels of approximation. scienceopen.com

Conformational Analysis: For a flexible molecule like Lindoldhamine, which possesses multiple rotatable bonds, conformational analysis is essential to determine the three-dimensional arrangement of its atoms and the relative stabilities of its different conformers. nih.govumanitoba.ca QC calculations can predict the geometries and energies of various possible conformations in the gas phase or in solution. mdpi.comresearchgate.net The predicted 3D structure of Lindoldhamine, for example, reveals a specific spatial arrangement of its two benzylisoquinoline units. researchgate.netnih.gov This preferred conformation is critical for its interaction with biological targets, as the shape and electrostatic potential of the molecule must be complementary to its binding site.

Reactivity Prediction: QC calculations are also powerful tools for predicting chemical reactivity. researchgate.netnih.gov By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can identify the most likely sites for metabolic reactions or chemical modification. scienceopen.com For Lindoldhamine, this could involve predicting its susceptibility to oxidation, hydrolysis, or other transformations, which is crucial for understanding its metabolic fate and for designing analogues with improved stability or activity.

In Silico Screening and Virtual Ligand Discovery Methodologies

In silico screening, also known as virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of compounds for molecules that are likely to bind to a specific biological target. chemrxiv.orgnjppp.com This methodology can be broadly categorized as either structure-based or ligand-based. chemrxiv.orgoxfordglobal.com

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock candidate molecules and score their potential binding affinity. chemrxiv.org Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules, searching for new compounds with similar structural or pharmacophoric features. oxfordglobal.com

The identification of Lindoldhamine's affinity for Leishmania donovani N-myristoyltransferase is a direct result of such an in silico screening approach. researchgate.net In that study, a library of 215 naturally occurring alkaloids was computationally screened against the enzyme's crystal structure, leading to the discovery of Lindoldhamine as a promising hit. researchgate.net Virtual screening has also been instrumental in identifying novel inhibitors for other targets like acetylcholinesterase, demonstrating the power of these methods to accelerate the discovery of new lead compounds from natural or synthetic libraries. nih.gov These computational strategies allow for the rapid and cost-effective evaluation of vast chemical spaces, prioritizing a smaller, more manageable number of candidates for subsequent experimental testing. nih.gov

Advanced Analytical Methodologies in Lindoldhamine R,r Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool in the analysis of Lindoldhamine and its isomers. core.ac.ukresearchgate.net This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for both purity assessment and quantitative analysis.

In a typical workflow, the purity of Lindoldhamine fractions is assessed using an HPLC system. For instance, a study utilized a Shimadzu LC-20A HPLC system coupled with an LCMS-2020 single quadrupole detector with an electrospray ion source (ESI). nih.gov The separation was achieved on a Symmetry C18 column with a gradient of acetonitrile (B52724) in water. nih.gov This setup allows for the detection of the compound and any potential impurities, with the mass spectrometer providing molecular weight information to confirm the identity of the eluted peaks. nih.gov

High-resolution mass spectrometry (HRMS) is often employed to determine the precise molecular formula. For a Lindoldhamine isomer, HRMS analysis in positive ion mode showed an [M+H]⁺ ion at m/z 569.2674, which corresponds to the molecular formula C₃₄H₃₇N₂O₆. mdpi.com This high level of mass accuracy is critical for distinguishing between compounds with similar nominal masses.

Quantitative analysis can also be performed using HPLC-MS. By creating a calibration curve with known concentrations of a Lindoldhamine standard, the amount of the compound in a sample can be accurately determined. The use of a UV detector, often in conjunction with the mass spectrometer, allows for quantification based on UV absorbance at specific wavelengths, such as 260 nm and 280 nm. mdpi.com

Below is a table summarizing typical HPLC-MS parameters used in the analysis of Lindoldhamine and related alkaloids.

ParameterValue/DescriptionSource
HPLC System Shimadzu LC-20A or similar nih.gov
Mass Spectrometer Single quadrupole (e.g., LCMS-2020) or ion trap (e.g., Thermo Finnigan LCQ Deca XP Plus) nih.govplos.org
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) core.ac.uknih.gov
Column C18 reverse-phase (e.g., Symmetry C18, YMC Triart C18) nih.govplos.org
Mobile Phase Gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) hydroxide nih.govmdpi.commdpi.com
Detection UV-Vis Diode Array Detector (DAD) and/or full scan MS plos.org

Advanced NMR Techniques for Detailed Structural Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex natural products like Lindoldhamine. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for piecing together the intricate molecular architecture. researchgate.netemerypharma.comias.ac.in

The structural assignment of a Lindoldhamine isomer was accomplished through a combination of 1D and 2D NMR experiments. researchgate.net These experiments provide through-bond and through-space correlations, which are crucial for establishing the connectivity of atoms within the molecule.

Common 2D NMR experiments used in the structural elucidation of alkaloids include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out connected protons, typically separated by two or three bonds. nih.govuoc.gr

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). mdpi.com This is fundamental for assigning carbon resonances based on their attached protons. reading.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is vital for connecting different spin systems and identifying quaternary carbons. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule. nih.govuoc.gr

For example, the ¹H NMR and HSQC data for a Lindoldhamine isomer revealed the presence of aromatic methines, aliphatic methines and methylenes, and methoxy (B1213986) groups. mdpi.com Further analysis of HMBC and ROESY spectra allowed for the complete assignment of the proton and carbon signals and confirmed the bisbenzylisoquinoline skeleton. nih.gov

The following table presents a summary of NMR data for a Lindoldhamine isomer. mdpi.com

NucleusExperimentKey ObservationsSource
¹H 1D NMRAromatic methines (δ 6.5-7.3 ppm), aliphatic methines (δ ~4.5 ppm), aliphatic methylenes (δ 2.0-3.5 ppm), methoxy groups mdpi.com
¹³C 1D NMR & HSQCAromatic carbons, aliphatic carbons (δ 24-60 ppm), methoxy carbons (δ ~55-56 ppm) mdpi.com
¹H-¹H COSYCorrelations between adjacent aliphatic protons nih.gov
¹H-¹³C HMBCLong-range correlations establishing the connectivity of the isoquinoline (B145761) and benzyl (B1604629) moieties nih.gov
¹H-¹H ROESYThrough-space correlation between protons on the two different fragments of the molecule nih.gov

Chiral Separation Techniques for Enantiomeric Purity Determination

Lindoldhamine possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. nih.gov Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and determine the enantiomeric purity of Lindoldhamine (R,R). libretexts.orgchiralpedia.com Chiral separation techniques are employed to resolve these enantiomers. wikipedia.org

The most common approach for chiral separation is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). gcms.czmdpi.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs are widely used for the separation of various chiral compounds, including alkaloids. mdpi.com

Another method for chiral resolution is the formation of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, an enantiomerically pure acid or base, to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. wikipedia.orgunchainedlabs.com After separation, the resolving agent is removed to yield the pure enantiomers.

The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be quantified from the chromatogram obtained from chiral HPLC. For a compound with a single chiral center, the enantiomeric purity is a critical quality attribute. chromatographyonline.com

While specific methods for the chiral separation of Lindoldhamine (R,R) are not extensively detailed in the provided search results, the general principles of chiral resolution would apply. The selection of an appropriate chiral stationary phase or resolving agent would be determined empirically.

The table below outlines the principles of common chiral separation techniques applicable to Lindoldhamine (R,R).

TechniquePrincipleApplicationSource
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation and quantification of enantiomers. gcms.czmdpi.com
Diastereomeric Salt Crystallization Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization.Preparative separation of enantiomers. libretexts.orgwikipedia.org

Future Research Perspectives and Translational Research Pathways

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will likely focus on identifying and characterizing novel molecular targets for Lindoldhamine (R,R) to broaden our understanding of its pharmacological profile. While its inhibitory effects on the acid-sensing ion channel 1a (ASIC1a) are established, its interactions with other proteins and signaling cascades remain largely unexplored. researchgate.netmdpi.comresearchgate.net

Recent in silico studies have predicted that Lindoldhamine may be a potential inhibitor of thioredoxin glutathione (B108866) reductase in Schistosoma mansoni (SmTGR), suggesting a possible role in developing new treatments for schistosomiasis. mdpi.com Experimental validation of this predicted activity is a crucial next step. mdpi.com Further research could also investigate its effects on other ion channels, G-protein coupled receptors, and enzymes involved in key physiological and pathological processes. Unraveling these new targets and their downstream signaling pathways will be essential for uncovering the full therapeutic potential of Lindoldhamine (R,R).

Development of Advanced Synthetic Strategies for Complex Analogs and Probes

To fully explore the structure-activity relationships (SAR) of Lindoldhamine (R,R), the development of advanced and efficient synthetic strategies is paramount. The ability to synthesize complex analogs and molecular probes will facilitate a deeper understanding of its mechanism of action and help in the identification of more potent and selective derivatives.

These synthetic efforts could focus on modifying the core bisbenzylisoquinoline scaffold, altering the stereochemistry, and introducing various functional groups. The synthesis of radiolabeled or fluorescently tagged probes would be invaluable for target identification, binding studies, and visualizing the compound's distribution in cells and tissues. Such tools are critical for advancing from initial discoveries to preclinical development.

High-Throughput Screening and Lead Optimization in Pre-clinical Research Settings

High-throughput screening (HTS) methodologies offer a powerful approach for the rapid evaluation of a large number of Lindoldhamine (R,R) analogs against various biological targets. nih.govjapsonline.comnih.gov By employing automated and miniaturized assays, researchers can efficiently screen compound libraries to identify "hits" with desired activities. japsonline.comresearchgate.net

Once initial hits are identified, the process of lead optimization will be crucial. This involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. nih.gov The goal is to develop drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for successful clinical translation. nih.gov

Exploration of Structure-Based Drug Design Principles for Mechanistic Probes

Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. mdpi.comnih.govresearchgate.net By understanding the molecular interactions between Lindoldhamine (R,R) and its target proteins at an atomic level, researchers can design more effective and specific mechanistic probes. mdpi.com

Computational methods such as molecular docking and molecular dynamics simulations can predict the binding modes and affinities of Lindoldhamine (R,R) analogs, guiding the synthetic efforts towards more promising compounds. researchgate.netmdpi.com This approach can accelerate the discovery of potent and selective inhibitors and help in elucidating the precise mechanism of action. researchgate.net The development of flexible protein models in SBDD can further enhance the accuracy of these predictions. arxiv.org

Expanding Research on Lindoldhamine (R,R)'s Role in Neurobiology and Inflammatory Mechanisms

Given that Lindoldhamine (R,R) inhibits ASIC1a, a channel implicated in various neurological and inflammatory conditions, expanding research in these areas is a logical and promising direction. researchgate.netmdpi.comnih.govnih.gov

Neurobiology: ASIC1a channels are involved in processes such as synaptic plasticity, learning, and memory, and their dysfunction has been linked to neurodegenerative diseases. mdpi.comlidsen.com Future studies should investigate the potential neuroprotective effects of Lindoldhamine (R,R) in models of stroke, Parkinson's disease, and Alzheimer's disease. mdpi.comnih.gov

Inflammatory Mechanisms: The anti-inflammatory properties of Lindoldhamine (R,R), demonstrated by its ability to reverse thermal hyperalgesia and inflammation in animal models, warrant further investigation. researchgate.netresearchgate.net Research should aim to elucidate the specific inflammatory pathways modulated by Lindoldhamine (R,R) beyond its effect on ASIC1a. imrpress.com This could involve studying its impact on the production of pro-inflammatory and anti-inflammatory cytokines and its effects on immune cell function. nih.govimrpress.com

The following table summarizes the known and potential biological targets of Lindoldhamine (R,R) and the corresponding research implications.

Biological TargetKnown/Potential ActivityResearch Implication
Acid-Sensing Ion Channel 1a (ASIC1a)Inhibitor researchgate.netmdpi.comresearchgate.netInvestigation of therapeutic potential in neurological and inflammatory diseases. mdpi.comnih.gov
Schistosoma mansoni Thioredoxin Glutathione Reductase (SmTGR)Potential Inhibitor mdpi.comDevelopment of novel anti-schistosomal drugs. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.